3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine
Overview
Description
3,5-Dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine is a pyrazole derivative known for its diverse pharmacological effects.
Preparation Methods
The synthesis of 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine typically involves the reaction of hydrazine with 3-methylacetophenone under acidic conditions to form the pyrazole ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3,5-Dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives.
Scientific Research Applications
3,5-Dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine has several scientific research applications:
Medicine: Its pharmacological properties are being explored for potential therapeutic applications against various diseases.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to inhibit the enzyme dihydrofolate reductase, which is crucial for the survival of the Leishmania parasite . The compound’s structure allows it to bind effectively to the active site of the enzyme, disrupting its function and leading to the death of the parasite.
Comparison with Similar Compounds
3,5-Dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine can be compared with other similar pyrazole derivatives, such as:
3,5-Dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-amine: This compound has a similar structure but with a different position of the methyl group on the phenyl ring, which can affect its reactivity and biological activity.
3,5-Dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine: Another isomer with the methyl group in the para position, potentially leading to different pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and biological activity, making it a distinct and valuable compound for research and development.
Properties
IUPAC Name |
3,5-dimethyl-1-(3-methylphenyl)pyrazol-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-8-5-4-6-11(7-8)15-10(3)12(13)9(2)14-15/h4-7H,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOVROLTCHDEMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(C(=N2)C)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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